tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl ester group and an ethenyl group attached to the morpholine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the direct introduction of the tert-butoxycarbonyl group into the morpholine ring using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the oxidation of sp3 C–H bonds, C–C bond cleavage, and C–O bond formation in one pot under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ethenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the ethenyl group may participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Tert-butyl substituted hetero-donor TADF compounds: Used in the development of efficient organic light-emitting diodes (OLEDs).
Uniqueness
Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate is unique due to its combination of a morpholine ring with a tert-butyl ester and an ethenyl group
Properties
IUPAC Name |
tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFTWIYJNPMOPF-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.